8-Methoxyquinazoline
CAS No.: 7557-01-9
Cat. No.: VC8292947
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7557-01-9 |
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Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 8-methoxyquinazoline |
Standard InChI | InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-10-6-11-9(7)8/h2-6H,1H3 |
Standard InChI Key | MAORQWZHGHOAOK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=CN=CN=C21 |
Canonical SMILES | COC1=CC=CC2=CN=CN=C21 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
8-Methoxyquinazoline (C₉H₈N₂O) consists of a bicyclic quinazoline system with a methoxy (-OCH₃) substituent at position 8. The planar aromatic structure facilitates π-π stacking interactions with biological targets, while the methoxy group enhances solubility in polar solvents compared to non-substituted quinazolines .
Physicochemical Profile
Key properties are summarized below:
The compound’s low pKa suggests weak basicity, favoring protonation under physiological conditions. Storage at 2–8°C is recommended to prevent degradation .
Synthesis and Analytical Characterization
Synthetic Routes
While direct synthesis protocols for 8-Methoxyquinazoline are less documented, analogous methods for substituted quinazolines provide insights. A plausible route involves:
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with formamide or urea under thermal conditions.
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Methoxy Introduction: Electrophilic substitution or nucleophilic aromatic substitution using methanol under acidic or basic conditions .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific data for this compound remain scarce.
Analytical Methods
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Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used for purity assessment.
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Spectroscopy:
Biological Activity and Mechanism of Action
Inhibition of β-Catenin/TCF4 Signaling
8-Methoxyquinazoline derivatives exhibit potent activity against cancers driven by Wnt/β-catenin pathway dysregulation. Compound 18B, a 4,7-disubstituted analog, demonstrated:
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IC₅₀ Values: 5.64±0.68 μM (HCT116 colon cancer) and 8.50±1.44 μM (gallbladder cancer) .
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Mechanism: Disruption of β-catenin/TCF4 protein-protein interactions, downregulating oncogenes like c-MYC and Cyclin D1 .
Molecular docking studies reveal that the methoxy group at position 8 forms hydrogen bonds with TCF4 residues (e.g., Asn426 and Lys435), while the quinazoline core engages in hydrophobic interactions with β-catenin .
Apoptosis Induction and Anti-Migratory Effects
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Apoptosis: Treatment with 10 μM 18B increased caspase-3/7 activity by 3.5-fold in HCT116 cells .
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Migration Inhibition: Reduced HepG2 cell migration by 60% at 10 μM via downregulation of MMP-9 .
Pharmacological Applications
Anticancer Therapeutics
8-Methoxyquinazoline derivatives show promise against colorectal, hepatocellular, and gallbladder cancers. Compared to imatinib mesylate, compound 18B exhibits comparable cytotoxicity with enhanced selectivity for cancer cells over normal fibroblasts .
Future Perspectives
Derivative Optimization
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Position 4 and 7 Modifications: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) may enhance β-catenin binding affinity.
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Prodrug Development: Esterification of the methoxy group could improve oral bioavailability.
Broader Therapeutic Exploration
Potential applications in neurodegenerative diseases (e.g., Alzheimer’s) warrant investigation, given β-catenin’s role in neurogenesis.
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